
N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide, commonly known as DTG, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DTG is a member of the glycine receptor family and is believed to have inhibitory effects on the central nervous system.
作用機序
DTG is believed to have inhibitory effects on the central nervous system by binding to the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in the transmission of inhibitory signals in the central nervous system. DTG binds to the glycine receptor and enhances its inhibitory effects, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
DTG has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is involved in the transmission of inhibitory signals. DTG has also been shown to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the transmission of excitatory signals. In addition, DTG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
DTG has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. DTG has also been extensively studied in animal models, which makes it a useful tool for studying the central nervous system. However, there are also some limitations to using DTG in lab experiments. DTG has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, DTG has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are a number of future directions for research on DTG. One area of research is the development of more potent and selective glycine receptor agonists. Another area of research is the study of the long-term effects of DTG on the central nervous system. In addition, DTG has been shown to have potential therapeutic effects in a number of neurological disorders, and further research is needed to explore its potential use as a therapeutic agent.
合成法
DTG can be synthesized by reacting 3,4-dimethoxyaniline with 2-thiophenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with glycine methyl ester hydrochloride to obtain DTG. The yield of DTG obtained from this method is around 70%.
科学的研究の応用
DTG has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. DTG has also been studied for its potential use in the treatment of opioid addiction and withdrawal. In addition, DTG has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-20-11-6-5-10(8-12(11)21-2)16-13(17)9-15-23(18,19)14-4-3-7-22-14/h3-8,15H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZEVXOBIGGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-2-(thiophene-2-sulfonamido)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

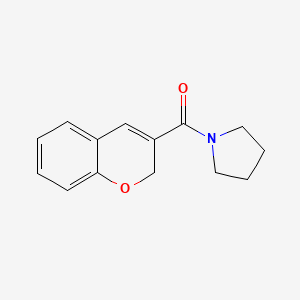
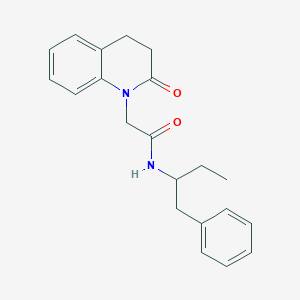
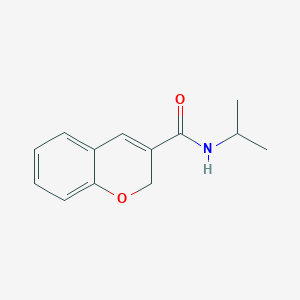
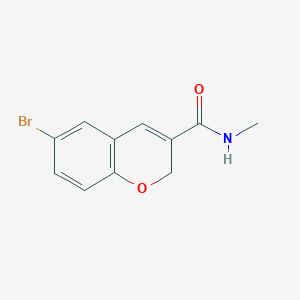
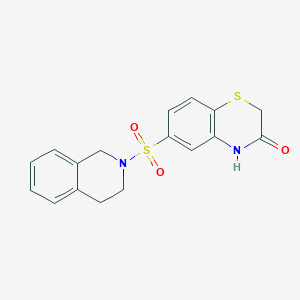

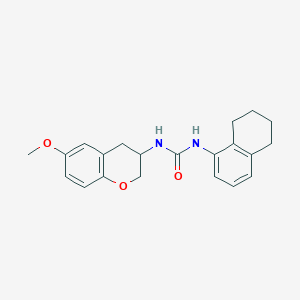
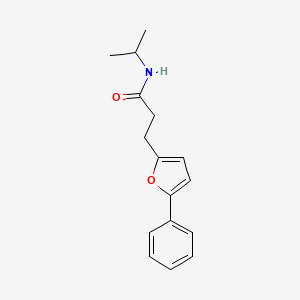
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)